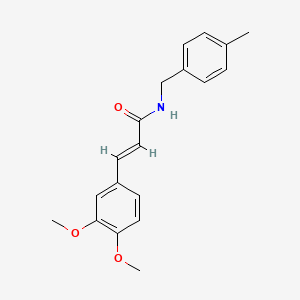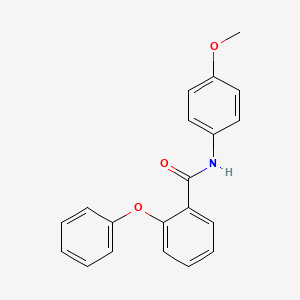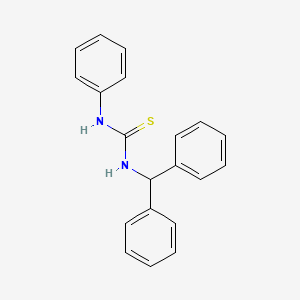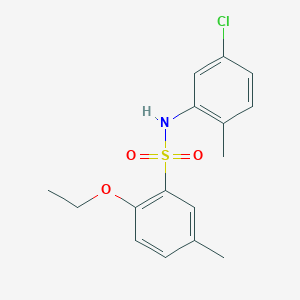
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide, also known as DMBA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMBA has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide is not fully understood. However, it is believed to act by inducing oxidative stress and DNA damage, which can lead to the activation of various signaling pathways involved in inflammation and carcinogenesis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce cancer in animal models, cause DNA damage, and activate various signaling pathways involved in inflammation and carcinogenesis. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide in lab experiments is its ability to induce cancer in animal models, which allows for the study of the mechanisms of carcinogenesis. It also exhibits anti-inflammatory and antioxidant properties, which may have potential therapeutic applications. However, one of the limitations of using 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide. One area of research is the development of new synthetic methods for 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide, which may lead to the discovery of new analogs with improved properties. Another area of research is the study of the mechanisms of action of 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide, which may lead to the development of new therapeutic strategies for cancer, inflammation, and oxidative stress. Finally, the study of the toxicity of 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide and its analogs is an important area of research, which may help to guide the safe use of these compounds in scientific research.
合成法
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Wittig reaction. The Knoevenagel condensation reaction involves the reaction of 3,4-dimethoxybenzaldehyde with N-(4-methylbenzyl)acetamide in the presence of a base such as sodium ethoxide. The Wittig reaction involves the reaction of 3,4-dimethoxybenzaldehyde with triphenylphosphine and methyltriphenylphosphonium iodide to form the corresponding ylide, which is then reacted with N-(4-methylbenzyl)acrylamide to form 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide has been found to exhibit a wide range of scientific research applications. It has been used as a tool for studying various biological processes, including cancer, inflammation, and oxidative stress. 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide has been found to induce cancer in animal models, making it a valuable tool for studying the mechanisms of carcinogenesis. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14-4-6-16(7-5-14)13-20-19(21)11-9-15-8-10-17(22-2)18(12-15)23-3/h4-12H,13H2,1-3H3,(H,20,21)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPSNLSFZCUUGH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)



![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)
![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)




![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)
![N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5775920.png)
![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B5775930.png)